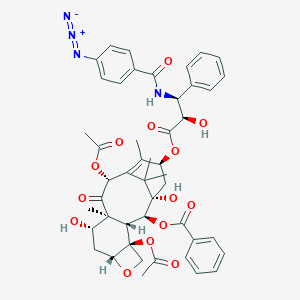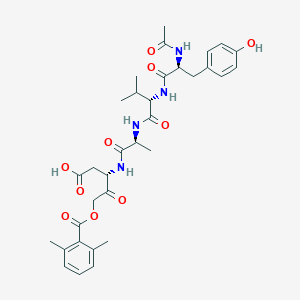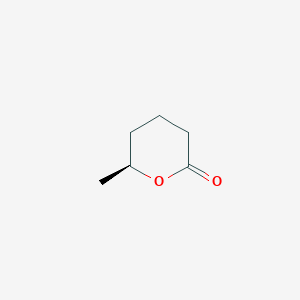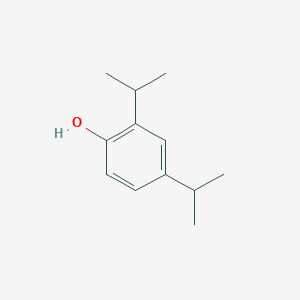
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide” is an organic compound with the empirical formula C9H9ClF3NO. It is used as an intermediate for Lansoprazole , which is a gastric proton pump inhibitor . The compound is a white to tan solid .
Synthesis Analysis
The synthesis of this compound generally involves chemical reactions . A common method is the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine with hydrochloric acid under appropriate conditions to produce the hydrochloride form of the product .Molecular Structure Analysis
The molecular weight of the compound is 276.08 g/mol . The compound has 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 3 rotatable bonds .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 208-214 °C . It is slightly soluble in DMSO, methanol, and water . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
- Lansoprazole Intermediate : 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide serves as an intermediate in the synthesis of lansoprazole , a proton pump inhibitor used to treat gastric ulcers and gastroesophageal reflux disease (GERD) . Researchers explore modifications of this compound to enhance its pharmacological properties.
Mécanisme D'action
Target of Action
It is known to be an intermediate for lansoprazole , a well-known proton pump inhibitor (PPI). PPIs like Lansoprazole primarily target the H+/K+ ATPase enzyme, also known as the gastric proton pump, in the stomach lining .
Mode of Action
This enzyme is responsible for the final step in the production of gastric acid. By inhibiting this enzyme, PPIs like Lansoprazole reduce the production of gastric acid .
Biochemical Pathways
By inhibiting the H+/K+ ATPase enzyme, the final step in gastric acid production is blocked, reducing the overall production of gastric acid .
Pharmacokinetics
Lansoprazole is known for its unique pharmacokinetic profile due to its delayed-release and dual-delivery release system .
Result of Action
As an intermediate for lansoprazole, it may contribute to the reduction of gastric acid production, providing relief from conditions such as gastroesophageal reflux disease (gerd) and erosive esophagitis .
Action Environment
It is known that the compound is a solid at room temperature and should be stored at 2-8°c . These factors may influence its stability and efficacy.
Safety and Hazards
The compound is classified as Eye Dam. 1 - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements are H317 - H318, indicating that the compound may cause an allergic skin reaction and causes serious eye damage . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2/c1-6-7(4-10)14(15)3-2-8(6)16-5-9(11,12)13/h2-3H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMLJJHQPXWHRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1CCl)[O-])OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-Oxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)


![1-[4-(chloromethyl)phenyl]-1H-pyrazole](/img/structure/B134411.png)






